molecular formula C7H7LiN2O2 B6195238 lithium 2-(pyrimidin-4-yl)propanoate CAS No. 2680534-07-8

lithium 2-(pyrimidin-4-yl)propanoate

Cat. No.: B6195238
CAS No.: 2680534-07-8
M. Wt: 158.1
InChI Key:
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Description

Lithium 2-(pyrimidin-4-yl)propanoate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 2-(pyrimidin-4-yl)propanoate typically involves the reaction of pyrimidine derivatives with lithium reagents. One common method is the alkylation of pyrimidine with a suitable alkyl halide in the presence of a lithium base. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(pyrimidin-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Lithium 2-(pyrimidin-4-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium 2-(pyrimidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium 2-(pyrimidin-4-yl)propanoate is unique due to its specific lithium salt form, which can enhance its solubility and reactivity compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium 2-(pyrimidin-4-yl)propanoate involves the reaction of pyrimidine-4-carboxylic acid with 2-bromo-1-propanol, followed by the addition of lithium hydroxide to form the final product.", "Starting Materials": [ "Pyrimidine-4-carboxylic acid", "2-bromo-1-propanol", "Lithium hydroxide" ], "Reaction": [ "Step 1: Pyrimidine-4-carboxylic acid is reacted with 2-bromo-1-propanol in the presence of a base such as potassium carbonate to form 2-(pyrimidin-4-yl)propanoic acid.", "Step 2: The resulting 2-(pyrimidin-4-yl)propanoic acid is then treated with lithium hydroxide to form lithium 2-(pyrimidin-4-yl)propanoate." ] }

CAS No.

2680534-07-8

Molecular Formula

C7H7LiN2O2

Molecular Weight

158.1

Purity

95

Origin of Product

United States

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